4-Bromo-5-methyl-3-(o-tolyl)-1H-pyrazole hydrochloride
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Overview
Description
4-Bromo-5-methyl-3-(o-tolyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom, a methyl group, and an o-tolyl group attached to the pyrazole ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-3-(o-tolyl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Introduction of the o-tolyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Formation of the hydrochloride salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions could target the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted pyrazoles.
Scientific Research Applications
4-Bromo-5-methyl-3-(o-tolyl)-1H-pyrazole hydrochloride may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(o-tolyl)-1H-pyrazole
- 5-Methyl-3-(o-tolyl)-1H-pyrazole
- 4-Bromo-5-methyl-1H-pyrazole
Uniqueness
4-Bromo-5-methyl-3-(o-tolyl)-1H-pyrazole hydrochloride is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1240303-67-6 |
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Molecular Formula |
C11H12BrClN2 |
Molecular Weight |
287.58 g/mol |
IUPAC Name |
4-bromo-5-methyl-3-(2-methylphenyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C11H11BrN2.ClH/c1-7-5-3-4-6-9(7)11-10(12)8(2)13-14-11;/h3-6H,1-2H3,(H,13,14);1H |
InChI Key |
WBOVYLHQOZLKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2Br)C.Cl |
Origin of Product |
United States |
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